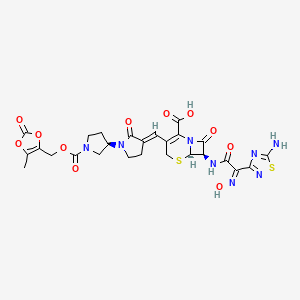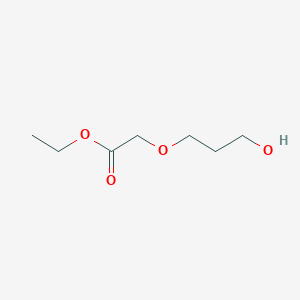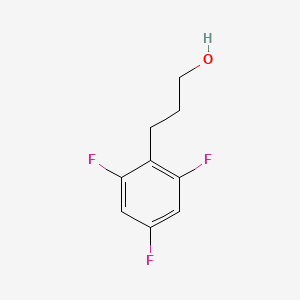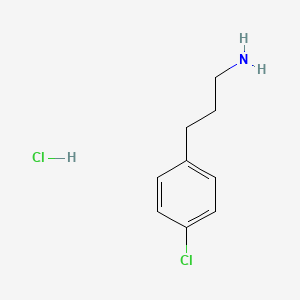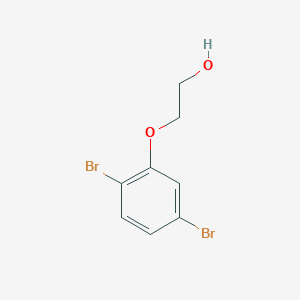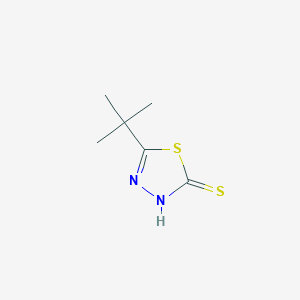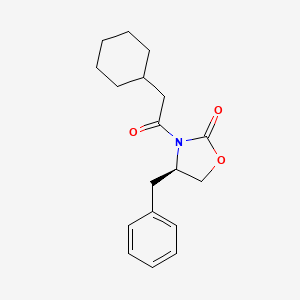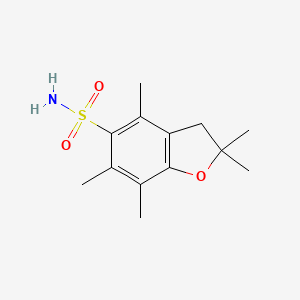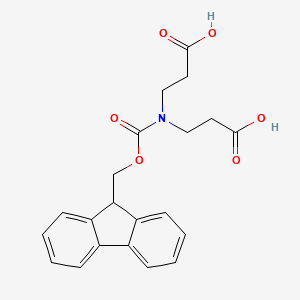
Fmoc-iminodipropionic acid
Übersicht
Beschreibung
Fmoc-iminodipropionic acid is a derivative of iminodipropionic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Wirkmechanismus
Target of Action
The primary target of Fmoc-iminodipropionic acid is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines , where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine, which serves as a temporary protecting group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . This makes the use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS very widespread .
Pharmacokinetics
Studies on similar fmoc-modified amino acids and short peptides have shown that they possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the fmoc moiety .
Result of Action
The result of this compound’s action is the formation of a protected amine group . This protection allows for further reactions to take place without the amine group being affected . Once the desired reactions have been completed, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in the presence of ambident nucleophiles .
Biochemische Analyse
Biochemical Properties
Fmoc-iminodipropionic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s hydrophobic and aromatic properties facilitate its interaction with hydrophobic regions of proteins, promoting the formation of stable complexes . Additionally, this compound can interact with enzymes such as proteases, which can cleave the Fmoc group under specific conditions, allowing for the controlled release of the protected amino acid .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in these processes. For example, it can inhibit or activate specific enzymes, leading to changes in cellular metabolism and gene expression . Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins and receptors, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For instance, this compound can inhibit enzyme activity by blocking the active site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, the compound can activate enzymes by stabilizing their active conformation or by promoting the formation of enzyme-substrate complexes . These interactions can result in changes in gene expression and cellular metabolism, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, leading to a reduction in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, including the activation of specific enzymes and the modulation of gene expression . At high doses, this compound can have toxic or adverse effects, including the inhibition of enzyme activity and the disruption of cellular metabolism . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and energy production. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . Additionally, the compound can affect the levels of specific metabolites, further influencing cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function . These transport and distribution mechanisms are crucial for understanding the compound’s overall impact on cellular and tissue function .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence energy production and cellular metabolism . Additionally, the compound can be targeted to the nucleus, where it can affect gene expression and cellular signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its overall role in cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-iminodipropionic acid typically involves the protection of the amino group of iminodipropionic acid with the Fmoc group. This can be achieved by reacting iminodipropionic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds through the formation of a carbamate linkage, protecting the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) is also common in industrial settings due to its stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-iminodipropionic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected iminodipropionic acid and peptides with this compound incorporated into their sequences .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-iminodipropionic acid is extensively used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protecting group for amino acids in SPPS .
Biology
In biological research, this compound is used to synthesize peptide-based probes and inhibitors that can interact with specific proteins and enzymes .
Medicine
The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in the synthesis of bioactive peptides .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-iminodipropionic acid: Uses tert-butyloxycarbonyl (Boc) as the protecting group.
Cbz-iminodipropionic acid: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness
Fmoc-iminodipropionic acid is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for SPPS, where mild deprotection conditions are essential to avoid damaging the peptide .
Eigenschaften
IUPAC Name |
3-[2-carboxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-19(24)9-11-22(12-10-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZRLPKOGSOKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132719.png)
![N-(2-furylmethyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3132727.png)
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)


